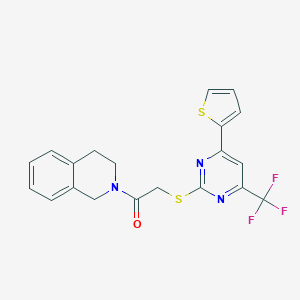![molecular formula C21H20ClN3O4S2 B284383 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that has been found to have potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide has anti-inflammatory effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been studied for its anti-cancer properties and has been found to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been found to have potential anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
One of the advantages of using 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations is the lack of clinical trials and human studies to support its efficacy and safety.
将来の方向性
There are several future directions for the research of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide. One potential direction is to study its potential therapeutic applications in other fields of medicine such as neurodegenerative diseases and cardiovascular diseases. Another direction is to investigate its potential as a drug delivery system for targeted therapy. Additionally, more studies are needed to determine its efficacy and safety in human trials.
合成法
The synthesis of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide involves the reaction between 4-chloroaniline and 2-(3-allyl-2-oxo-4-thiazolidinylidene)malononitrile in the presence of a base. The resulting product is then treated with p-toluenesulfonyl chloride and N-chlorosuccinimide to yield the final compound.
科学的研究の応用
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
特性
分子式 |
C21H20ClN3O4S2 |
|---|---|
分子量 |
478 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-12-25-20(27)18(13-19(26)23-16-8-6-15(22)7-9-16)30-21(25)24-31(28,29)17-10-4-14(2)5-11-17/h3-11,18H,1,12-13H2,2H3,(H,23,26) |
InChIキー |
RVVIOWBNYMRWEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)CC=C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)